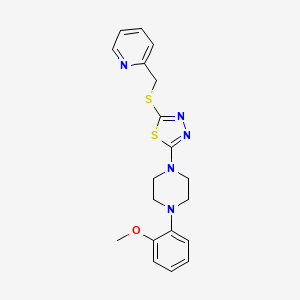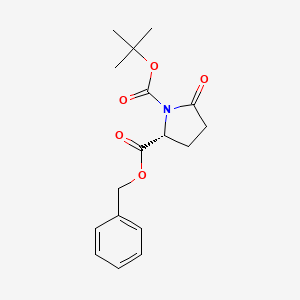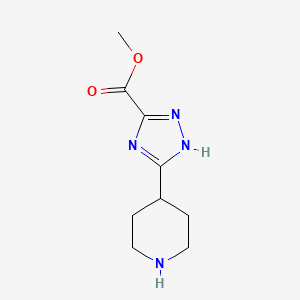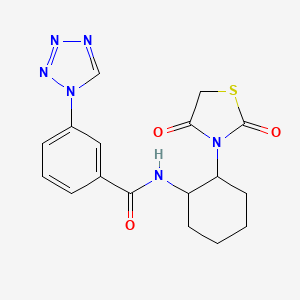![molecular formula C14H15N3O4 B2375693 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-((5-methylisoxazol-4-yl)methyl)urea CAS No. 2034404-71-0](/img/structure/B2375693.png)
1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-((5-methylisoxazol-4-yl)methyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a type of urea derivative with a benzo[d][1,3]dioxol-5-ylmethyl group and a 5-methylisoxazol-4-ylmethyl group . It is related to a series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3- N -fused heteroaryl moieties .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a benzo[d][1,3]dioxol-5-ylmethyl group and a 5-methylisoxazol-4-ylmethyl group attached to a urea core .Applications De Recherche Scientifique
Antifilarial Agents
- A study focused on synthesizing a series of substituted ureas, including compounds structurally related to the one , to explore their potential as antifilarial agents. These compounds showed promising activity against specific parasitic worms, indicating their potential use in treating filarial infections (Ram et al., 1984).
Antimicrobial Activity and Cytotoxicity
- Another research synthesized novel urea derivatives and evaluated them for antimicrobial activity and cytotoxicity. These compounds exhibited significant antimicrobial properties against various bacterial strains and showed cytotoxicity against certain cancer cell lines, suggesting their potential in antimicrobial and cancer therapies (Shankar et al., 2017).
Antioxidant Properties
- Research on the antioxidant determination of coumarin substituted heterocyclic compounds, which are structurally similar to the compound , showed that these derivatives have high antioxidant activities. This suggests potential applications in areas where oxidative stress plays a role, such as in certain neurodegenerative diseases or in aging (Abd-Almonuim et al., 2020).
Synthesis and Characterization Studies
- Various studies have focused on the synthesis and characterization of urea derivatives and related compounds. These studies contribute to the understanding of the chemical properties and potential applications of these compounds in different fields, such as materials science or pharmaceutical research (Papadopoulos, 1984).
Potential in Molecular Device Assembly
- Investigations into the self-assembly of molecular devices have included compounds similar to the one . These studies explore the potential of such compounds in the development of novel materials with specific electronic or photonic properties (Lock et al., 2004).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-3-[(5-methyl-1,2-oxazol-4-yl)methyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4/c1-9-11(7-17-21-9)6-16-14(18)15-5-10-2-3-12-13(4-10)20-8-19-12/h2-4,7H,5-6,8H2,1H3,(H2,15,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSGXNZSNNCTLRH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)CNC(=O)NCC2=CC3=C(C=C2)OCO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
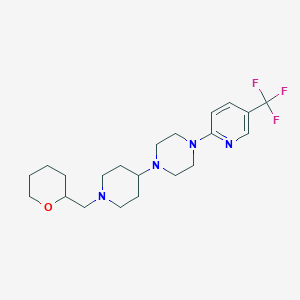
![N-(3-chloro-4-methylphenyl)-2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2375614.png)
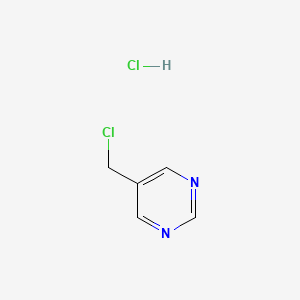
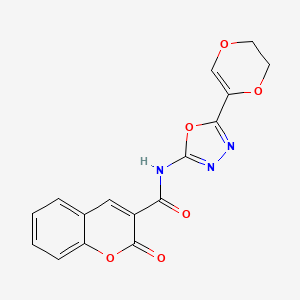
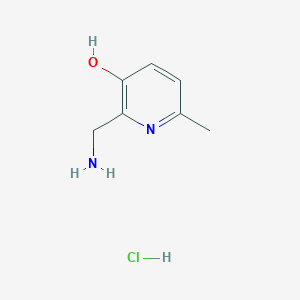
![8-(3,4-Dimethoxybenzoyl)-3-(4-methylbenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2375619.png)

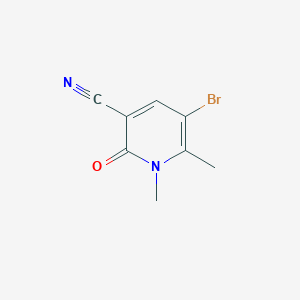

![2-phenoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B2375628.png)
